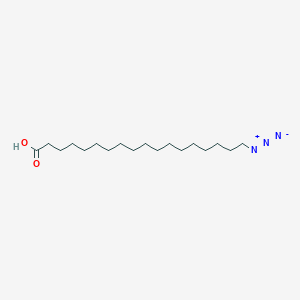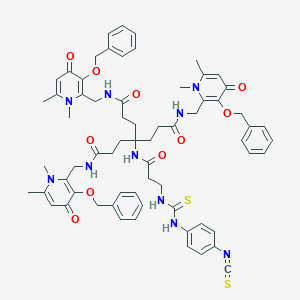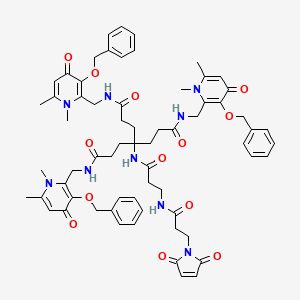
18-Azido-stearic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
18-Azido-stearic acid is a click chemistry reagent containing an azide group . It can be used as a hydrophobic bioconjugation linker (using N-Myristoyltransferase) that can be further modified at the azido-position using Click-chemistry .
Synthesis Analysis
The synthesis of azido compounds, including this compound, involves safety measures and analysis . The synthesis scheme is suited for the specific generation of other fatty acid analogues with distinct positions of the double bond .
Molecular Structure Analysis
This compound is a click chemistry reagent containing an azide group . The molecular weight of this compound is 325.49 g/mol . The azide group plays a crucial role in the molecular structure of this compound .
Chemical Reactions Analysis
This compound can be used as a hydrophobic bioconjugation linker (using N-Myristoyltransferase) that can be further modified at the azido-position using Click-chemistry . The proteomic analysis of fatty-acylated proteins using chemical reporters has revealed a greater diversity of lipid-modified proteins in mammalian cells .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are related to its structure and composition . The compound is characterized by its molecular weight of 325.49 g/mol .
作用機序
Target of Action
The primary target of 18-Azido-stearic acid is N-Myristoyltransferase, an enzyme involved in the process of protein myristoylation . This compound can be used as a hydrophobic bioconjugation linker that can be further modified at the azido-position using Click-chemistry .
Mode of Action
This compound interacts with its target by serving as a bioconjugation linker . The azide group in the compound allows for the attachment to other molecules through a process known as Click-chemistry .
Biochemical Pathways
Given its role as a bioconjugation linker, it’s likely that it influences the pathways involving protein myristoylation .
Pharmacokinetics
Its solubility in dmso suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action largely depend on the molecules it is conjugated to. As a bioconjugation linker, it can modify the function and localization of target proteins .
Action Environment
Its stability at room temperature suggests it may be resistant to environmental changes .
実験室実験の利点と制限
The main advantage of using 18-azido-stearic acid in lab experiments is that it is a stable and non-toxic compound. It is also relatively inexpensive and easy to obtain. Additionally, it can be used to link two molecules together in a covalent bond, which is highly stable. The main limitation of using this compound in lab experiments is that it is not water-soluble, which can make it difficult to use in certain experiments.
将来の方向性
The future of 18-azido-stearic acid research is promising, as it has a wide range of potential applications in the scientific research field. Possible future directions for research include further investigation into its mechanism of action, its potential therapeutic applications, and its potential use in drug delivery systems. Additionally, further research into its biochemical and physiological effects, as well as its potential use in materials science and nanotechnology, would be beneficial. Finally, further research into its synthesis, stability, and solubility could lead to new and improved methods for its production and use.
合成法
18-Azido-stearic acid can be synthesized through a variety of methods, including the reaction of stearic acid with sodium azide in an aqueous or organic solvent, or through the reaction of stearic acid with hydrazine and sodium azide. The reaction of stearic acid with sodium azide in an aqueous solution is the most commonly used method for the synthesis of this compound.
科学的研究の応用
18-Azido-stearic acid is used in a variety of scientific research applications, including drug delivery, materials science, and biochemistry. It is used as a linker molecule in the synthesis of polymers, as a reagent for the synthesis of peptides, and as an intermediate in the synthesis of other fatty acids. It is also used in the synthesis of nanomaterials, such as nanoparticles, nanowires, nanotubes, and nanofibers.
Safety and Hazards
特性
IUPAC Name |
18-azidooctadecanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35N3O2/c19-21-20-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(22)23/h1-17H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGJPRJZWKUHEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCCC(=O)O)CCCCCCCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![t-Butyl cis-4-[[(1S)-1-phenylethyl]amino]tetrahydrofuran-3-carboxylate](/img/structure/B6297579.png)


![(S)-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid](/img/structure/B6297600.png)
![(R)-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid](/img/structure/B6297606.png)




